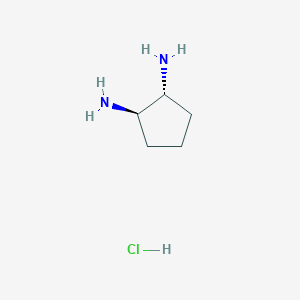
Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of complex molecules. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride typically involves the reduction of cyclopentanone followed by amination. One common method is the catalytic hydrogenation of cyclopentanone in the presence of ammonia or an amine source, using a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired product.
Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis. For example, asymmetric hydrogenation or enzymatic reduction can be employed to obtain the (1R,2R) configuration with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the diamine can lead to the formation of cyclopentane derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Cyclopentane derivatives
Substitution: N-substituted cyclopentane diamines
Scientific Research Applications
Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. In medicinal chemistry, it is used to design enzyme inhibitors that can block the activity of target enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
(1R,2R)-rel-2-Phenylcyclopropanamine hydrochloride: This compound has a similar chiral structure but with a phenyl group attached to the cyclopropane ring, offering different reactivity and applications.
(1R,2R)-trans-2-Aminocyclopentanol hydrochloride: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: The presence of fluorine atoms in this compound provides unique chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its specific chiral configuration and the presence of two amino groups, which make it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIEVBBBKESNH-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
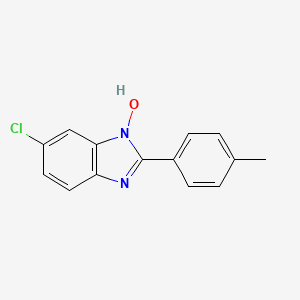
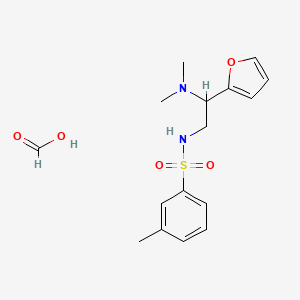
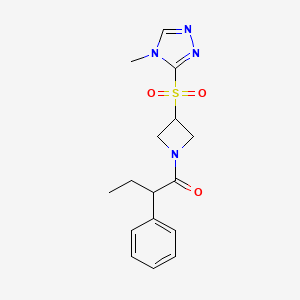
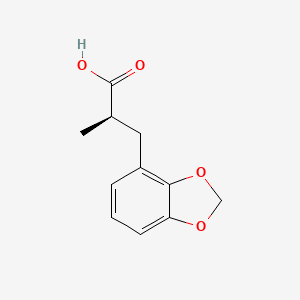
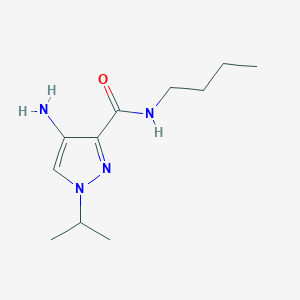
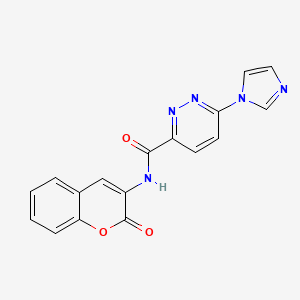
![(2E)-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2947340.png)
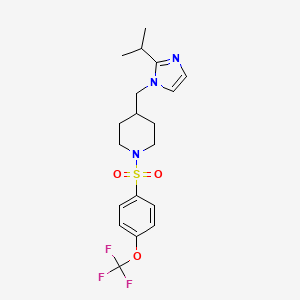

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2947344.png)
![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)
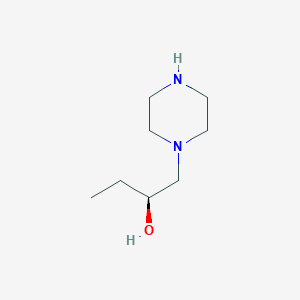
![1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2947351.png)
![2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2947352.png)
